molecular formula C15H16O5 B13699038 Benzyl 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylate

Benzyl 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylate

Cat. No.: B13699038
M. Wt: 276.28 g/mol
InChI Key: DEWWXSIOVZDIBQ-UHFFFAOYSA-N
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Description

Benzyl 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylate is an organic compound that features a benzyl group attached to a dioxole ring with a tert-butyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylate typically involves the esterification of the corresponding carboxylic acid with benzyl alcohol. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like toluene or dichloromethane to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4).

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: Benzyl bromide.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylate is unique due to its dioxole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both benzyl and tert-butyl groups enhances its stability and specificity in various applications .

Properties

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

benzyl 5-tert-butyl-2-oxo-1,3-dioxole-4-carboxylate

InChI

InChI=1S/C15H16O5/c1-15(2,3)12-11(19-14(17)20-12)13(16)18-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI Key

DEWWXSIOVZDIBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(OC(=O)O1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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